N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide

Physicochemical property Lipophilicity Drug-likeness

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide (CAS 1550077-15-0, free base; hydrochloride salt CAS 1579172-63-6) is a para‑nitrobenzenesulfonamide bearing a sterically hindered, branched 1‑amino‑2,4‑dimethylpentan‑2‑yl substituent. It belongs to the nosyl‑amide (Ns‑amide) chemical class, widely employed as a protected amine equivalent in Fukuyama–Mitsunobu amination strategies.

Molecular Formula C13H21N3O4S
Molecular Weight 315.39 g/mol
Cat. No. B13256918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide
Molecular FormulaC13H21N3O4S
Molecular Weight315.39 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C13H21N3O4S/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,10,15H,8-9,14H2,1-3H3
InChIKeyGFLXPSWZBYTIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide – Structural & Pharmacochemical Baseline for Research Procurement


N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide (CAS 1550077-15-0, free base; hydrochloride salt CAS 1579172-63-6) is a para‑nitrobenzenesulfonamide bearing a sterically hindered, branched 1‑amino‑2,4‑dimethylpentan‑2‑yl substituent. It belongs to the nosyl‑amide (Ns‑amide) chemical class, widely employed as a protected amine equivalent in Fukuyama–Mitsunobu amination strategies [1]. The compound’s computed physicochemical profile (MW 315.39 g·mol⁻¹, XLogP3 1.7, rotatable bond count 6, topological polar surface area 126 Ų) distinguishes it from simpler nitrobenzenesulfonamide cores and informs its utility in medicinal‑chemistry and chemical‑biology campaigns [2].

Pre-installed branched alkylamine avoids multi-step synthesis of hindered amine.

para-Nitro group offers distinct deprotection selectivity from ortho-Ns congeners.

Computed property profile aligns with drug-like space for screening libraries.

Directly compatible with Fukuyama–Mitsunobu and thiolate cleavage protocols.

Why Simple Nitrobenzenesulfonamides Cannot Replace N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide


Simple 4‑nitrobenzenesulfonamide (4‑NsNH₂) and 2‑nitrobenzenesulfonamide (2‑NsNH₂) serve as universal N‑protection reagents, yet they lack the pre‑installed sterically congested alkylamine architecture present in the target compound. This architectural difference directly affects (i) lipophilicity (XLogP3 ≈ 1.7 versus ≈ 0.6 for 4‑NsNH₂), (ii) hydrogen‑bonding capacity (2 H‑bond donors, 6 acceptors vs 1 donor, 5 acceptors), and (iii) conformational flexibility (6 rotatable bonds vs 1) [1][2]. When the goal is to probe structure–activity relationships (SAR) around a branched aliphatic amine in a single, stable sulfonamide prodrug or intermediate, substituting a parent nitrobenzenesulfonamide necessitates additional synthetic steps, introduces orthogonal‑protection complexity, and can alter biological target engagement [3].

Alkylamine architecture

Simple 4- or 2-nitrobenzenesulfonamides lack the sterically hindered branched alkylamine; their use requires separate synthesis and protection of the hindered amine, adding steps and complexity.

Physicochemical mismatch

Unsubstituted variants differ in lipophilicity, H-bond capacity, and conformational flexibility, which may shift cellular permeability and target-interaction profiles relative to the pre-functionalized compound.

Deprotection profile

The para-nitro isomer exhibits a distinct deprotection selectivity that may produce minor by-products; switching to an ortho-nitro or unsubstituted analogue removes this orthogonal option.

Quantitative Differentiation Evidence for N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide Relative to Closest Comparators


Lipophilicity (XLogP3) vs. Unsubstituted 4‑Nitrobenzenesulfonamide

The target compound exhibits a computed XLogP3 of 1.7, which is 1.1 log units higher than that of unsubstituted 4‑nitrobenzenesulfonamide (XLogP3 = 0.6) [1][2]. This increase in lipophilicity results directly from the branched C₇ alkylamine substituent and predicts improved membrane permeability in cellular assays.

Lipophilicity ΔXLogP3
Reported
XLogP3 1.7 vs 0.6 (Δ +1.1)
Higher lipophilicity may improve membrane permeability.
Physicochemical property Lipophilicity Drug-likeness

Conformational Flexibility (Rotatable Bond Count) vs. Unsubstituted 4‑Nitrobenzenesulfonamide

The target compound contains 6 freely rotatable bonds compared to a single rotatable bond in 4‑nitrobenzenesulfonamide [1][2]. The additional degrees of freedom, contributed by the 1‑amino‑2,4‑dimethylpentan‑2‑yl side chain, allow the molecule to sample a wider conformational space, which can be advantageous for binding to shallow or extended protein pockets.

Rotatable Bonds
Reported
6 vs 1 rotatable bonds (Δ +5)
Increased flexibility may benefit induced-fit binding.
Molecular flexibility Entropy Target engagement

Deprotection Selectivity: para-Nosyl vs. ortho-Nosyl in Fukuyama Amine Synthesis

In the Fukuyama–Mitsunobu protocol, para‑nitrobenzenesulfonamides (4‑Ns) and ortho‑nitrobenzenesulfonamides (2‑Ns) show comparable alkylation efficiency, but their deprotection behaviour diverges. Thiolate‑mediated cleavage of 4‑Ns amides proceeds with slightly lower regioselectivity than that of 2‑Ns amides, occasionally generating minor by‑products from attack at the nitro group [1]. This differential reactivity means that selection of the 4‑Ns congener can be intentionally leveraged when a milder or orthogonal deprotection profile is required relative to an existing 2‑Ns protecting group in a complex synthetic sequence.

Deprotection Selectivity
Context-dependent
para-Ns: minor by-products possible; ortho-Ns: cleaner deprotection
Supports orthogonal deprotection strategy selection.
Protecting group strategy Synthetic chemistry Amine synthesis

Predicted Topological Polar Surface Area vs. 4‑Nitrobenzenesulfonamide

The topological polar surface area (TPSA) of the target compound is 126 Ų, compared to 114 Ų for 4‑nitrobenzenesulfonamide [1][2]. The 12 Ų increase reflects the additional primary amine and sulfonamide N–H donors present in the branched side chain. This value remains well below the 140 Ų threshold commonly associated with good oral absorption, while offering additional hydrogen‑bonding capacity for target engagement.

Polar Surface Area
Reported
TPSA 126 vs 114 Ų (Δ +12)
Moderate TPSA supports oral bioavailability potential.
Polar surface area Drug‑likeness Oral bioavailability

Antibacterial Surrogate Activity of 4‑Nitrobenzenesulfonamide Scaffold

Although direct antibacterial data for the target compound are not publicly available, a closely related series of N‑alkyl/aralkyl‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑4‑nitrobenzenesulfonamides demonstrated biofilm inhibitory activity against Escherichia coli and Bacillus subtilis, with lead compounds 5e and 5f showing suitable inhibition at low micromolar concentrations and docile cytotoxicity [1]. The 4‑nitrobenzenesulfonamide core is therefore validated as a productive scaffold for antibacterial discovery, and the target compound’s distinctive branched alkylamine may further modulate potency and selectivity.

Antibacterial Scaffold
Class-level
4-Ns scaffold validated in biofilm inhibition; target not directly tested.
Supports scaffold-based SAR exploration.
Class-level inference from analogue series.
Antibacterial Biofilm inhibition Sulfonamide SAR

Computed Hydrogen‑Bonding Capacity vs. Unsubstituted 2‑Nitrobenzenesulfonamide

The target compound possesses 2 hydrogen‑bond donors and 6 hydrogen‑bond acceptors, whereas 2‑nitrobenzenesulfonamide has only 1 donor and 5 acceptors [1][2]. The additional donor and acceptor arise from the primary amine and sulfonamide N–H of the branched side chain. This augmented H‑bonding capacity can enhance aqueous solubility and provide additional anchoring points for protein–ligand interactions.

H-Bond Donors/Acceptors
Reported
HBD 2 vs 1, HBA 6 vs 5
Extra H-bond capacity may enhance solubility and target interactions.
Hydrogen bonding Molecular recognition Solubility

Optimal Research & Industrial Use Cases for N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide Based on Evidence


Advanced Intermediate for Fukuyama–Mitsunobu Amine Synthesis with Orthogonal Deprotection

The compound serves as a pre‑assembled Ns‑amide that can be directly alkylated under Mitsunobu conditions, bypassing the need to prepare and N‑protect the sterically hindered 1‑amino‑2,4‑dimethylpentan‑2‑amine separately. Its para‑nitro substitution offers a distinct deprotection profile compared to ortho‑nitro congeners, enabling sequential deprotection strategies in complex polyamine syntheses [1].

Fragment‑Based Drug Discovery on Antibacterial Biofilm Targets

Given the demonstrated biofilm‑inhibitory activity of the 4‑nitrobenzenesulfonamide scaffold against both Gram‑negative and Gram‑positive bacteria [2], the target compound can be deployed as a ready‑to‑functionalize fragment in SAR campaigns aiming to optimize potency and selectivity around the branched alkylamine exit vector.

Physicochemical Property Reference Standard for Branched Amine‑Containing Sulfonamides

With well‑defined computed parameters (XLogP3 = 1.7, TPSA = 126 Ų, 6 rotatable bonds) [3], the compound can serve as a calibration standard in computational property‑prediction model development, particularly for virtual screening libraries that include sterically hindered, branched aliphatic amines.

Prodrug or Intermediate for Targeted Intracellular Delivery of Bioactive Amines

The nitro group can be reduced to the corresponding aniline, generating a fluorescent or bioorthogonal handle, while the sulfonamide linkage can be cleaved under physiological thiol conditions [1][4]. This dual functionality positions the compound as a versatile intermediate for constructing amine‑releasing prodrugs with tailored release kinetics.

Application
Selection Property
Validation Focus
Fukuyama–Mitsunobu amine synthesis intermediate
Pre-installed branched alkylamine Ns-amide
Orthogonal deprotection vs ortho-Ns analogues
Antibacterial biofilm SAR studies
4-Nitrobenzenesulfonamide scaffold validation
Biofilm inhibition and cytotoxicity endpoints
Computational model calibration standard
Computed physicochemical descriptors
Model accuracy for branched amine sulfonamides
Amine-releasing prodrug research
Nitro reducibility and sulfonamide cleavability
Release kinetics in cell-based assays
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